

Commercial availability and suppliers of Benzyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Benzyl 4-iodopiperidine-1-carboxylate
Cat. No.:	B1393997
	Get Quote

An In-depth Technical Guide to **Benzyl 4-iodopiperidine-1-carboxylate**: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **Benzyl 4-iodopiperidine-1-carboxylate**, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the compound's commercial availability, outlines a detailed synthetic pathway, discusses critical quality control parameters, and explores its applications in the synthesis of complex molecular architectures for drug discovery. The guide synthesizes technical data with practical insights to support the strategic use of this versatile intermediate.

Introduction: A Versatile Piperidine Building Block

Benzyl 4-iodopiperidine-1-carboxylate (CAS No. 885275-00-3) is a synthetically valuable piperidine derivative.^[1] Its structure, featuring a benzyl carbamate (Cbz) protected nitrogen and an iodine atom at the 4-position, makes it an excellent substrate for a variety of chemical transformations. The Cbz group offers stable protection of the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions. The iodo-substituent serves as a

versatile handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

The piperidine moiety is a prevalent scaffold in numerous approved drugs and clinical candidates, particularly in the area of central nervous system (CNS) disorders. The precursor to the core of this molecule, N-benzyl-4-piperidone, is a key intermediate in the synthesis of drugs like Donepezil, used in the treatment of Alzheimer's disease.^[2] This highlights the importance of functionalized piperidine derivatives in the development of novel therapeutics.

Table 1: Physicochemical Properties of **Benzyl 4-iodopiperidine-1-carboxylate**

Property	Value	Source
CAS Number	885275-00-3	[1] [3]
Molecular Formula	C ₁₃ H ₁₆ INO ₂	[1]
Molecular Weight	345.18 g/mol	[1]
IUPAC Name	benzyl 4-iodopiperidine-1-carboxylate	[1]
Physical Form	Liquid	N/A
Storage Temperature	2-8°C, sealed in dry, dark place	[1]

Synthesis and Mechanism

While a direct, peer-reviewed synthetic protocol for **Benzyl 4-iodopiperidine-1-carboxylate** is not readily available in the literature, a logical and efficient synthetic route can be constructed based on established methodologies for analogous compounds and precursors. The proposed pathway involves a two-step sequence starting from the commercially available Benzyl 4-hydroxypiperidine-1-carboxylate.

Proposed Synthetic Pathway

The synthesis can be envisioned as an initial oxidation of the secondary alcohol to a ketone, followed by a reduction of the corresponding tosylhydrazone to an alkene, and finally, a

hydroiodination. A more direct and likely route, however, involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with an iodide source.

A plausible and efficient two-step synthesis starting from Benzyl 4-hydroxypiperidine-1-carboxylate is outlined below:

Step 1: Oxidation of Benzyl 4-hydroxypiperidine-1-carboxylate to Benzyl 4-oxopiperidine-1-carboxylate.

This can be achieved using a variety of oxidizing agents. A common and effective method is the Swern oxidation or the use of Dess-Martin periodinane.

Step 2: Reductive Iodination of Benzyl 4-oxopiperidine-1-carboxylate.

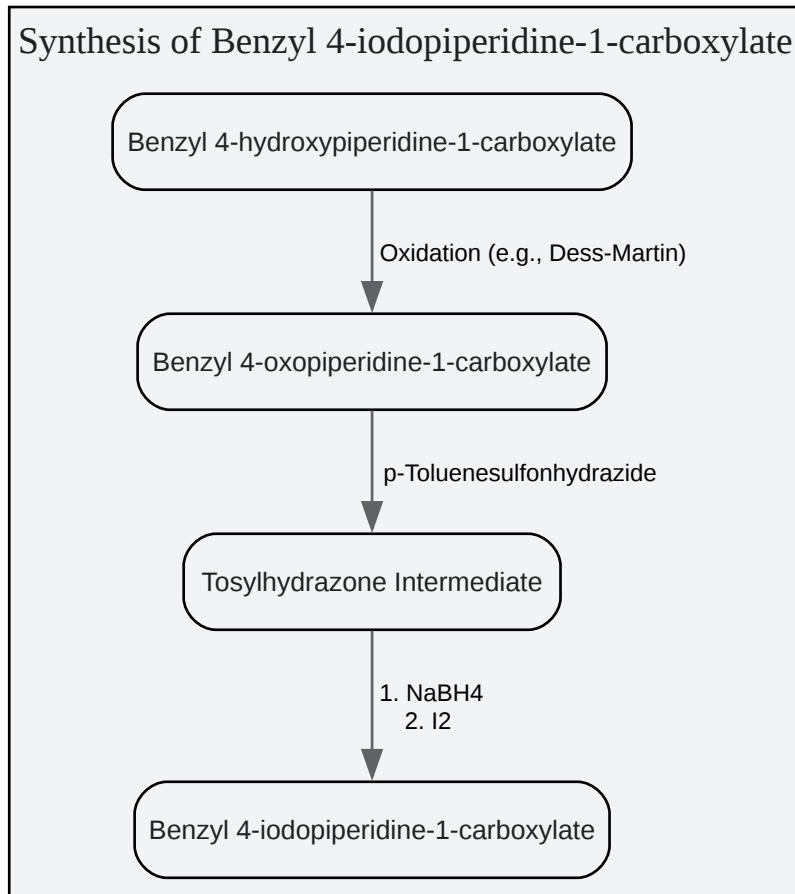
The ketone can be converted to the target iodo-compound through a two-step, one-pot procedure involving the formation of a tosylhydrazone followed by reduction and iodination using diiodomethane.

Alternatively, a more direct iodination from the corresponding alcohol precursor can be achieved via an Appel-type reaction.

Detailed Experimental Protocol (Exemplary)

The following protocol is an exemplary procedure based on well-established organic chemistry principles and analogous transformations.

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate


- To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add Dess-Martin periodinane (1.1 equivalents).
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

- Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield the crude **Benzyl 4-oxopiperidine-1-carboxylate**, which can be purified by column chromatography.

Step 2: Synthesis of **Benzyl 4-iodopiperidine-1-carboxylate**

- To a solution of **Benzyl 4-oxopiperidine-1-carboxylate** (1 equivalent) and **p-toluenesulfonhydrazide** (1.1 equivalents) in methanol, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 2-3 hours to form the tosylhydrazone.
- Remove the solvent under reduced pressure.
- To the crude tosylhydrazone under an inert atmosphere, add anhydrous tetrahydrofuran (THF), followed by the addition of sodium borohydride (2 equivalents).
- Reflux the mixture for 1-2 hours.
- Cool the reaction to 0°C and add a solution of iodine (1.5 equivalents) in THF dropwise.
- Allow the reaction to warm to room temperature and stir for an additional 12 hours.
- Quench the reaction with saturated aqueous sodium thiosulfate.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford **Benzyl 4-iodopiperidine-1-carboxylate**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **Benzyl 4-iodopiperidine-1-carboxylate**.

Commercial Availability and Suppliers

Benzyl 4-iodopiperidine-1-carboxylate is available from several chemical suppliers, primarily for research and development purposes. Purity levels are typically in the range of 95-98%.

Table 2: Comparison of Commercial Suppliers

Supplier	Purity	Available Quantities	Price (USD, indicative)
BenchChem	High Purity	Inquire	Inquire
Nanjing Zhiyan Pharmaceutical Technology Co. Ltd.	>98%	Gram to Kilogram	Inquire
Ambeed (via Sigma-Aldrich)	>95%	100 mg - 25 g	\$11.50 (100 mg) - \$736.00 (25 g)
Fluorochem (via Sigma-Aldrich)	>95%	1 g - 100 g	€20.00 (1 g) - €1,025.00 (100 g)
BLD Pharm	>95%	Inquire	Inquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and for bulk quantity inquiries.

Quality Control and Analytical Methods

Ensuring the identity and purity of **Benzyl 4-iodopiperidine-1-carboxylate** is crucial for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive quality control.

Key Analytical Techniques

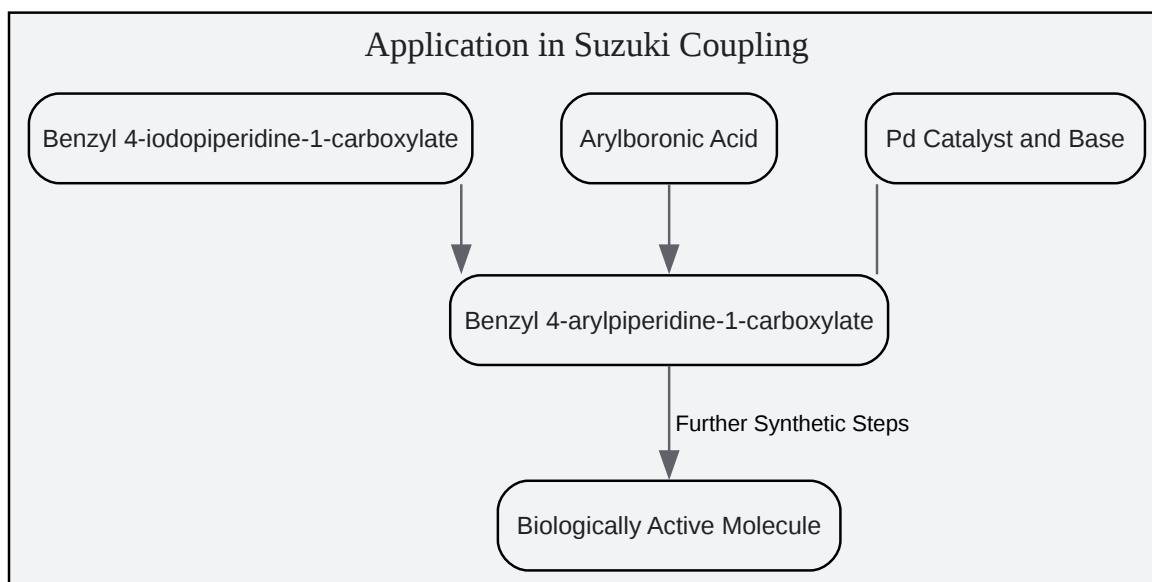
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the chemical structure.
 - Expected ^1H NMR signals: Aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the piperidine ring protons.
 - Expected ^{13}C NMR signals: Carbonyl carbon of the carbamate, aromatic carbons, benzylic carbon, and the aliphatic carbons of the piperidine ring.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a suitable method.

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common method.

Step-by-Step Protocol for In-House Quality Verification

- Visual Inspection: The compound should be a clear, colorless to light yellow liquid.
- Solubility Test: Check solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
- ^1H NMR Analysis:
 - Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl_3).
 - Acquire the ^1H NMR spectrum.
 - Integrate the signals and verify that the proton ratios are consistent with the structure. Check for the characteristic signals of the benzyl and piperidine moieties.
- HPLC-MS Analysis:
 - Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile).
 - Inject the sample onto a C18 HPLC column.
 - Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
 - Monitor the elution profile with a UV detector (e.g., at 254 nm) and a mass spectrometer.
 - Confirm the presence of the expected molecular ion peak and assess the purity by integrating the peak area of the main component.

Applications in Drug Discovery


The primary application of **Benzyl 4-iodopiperidine-1-carboxylate** is as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of

novel therapeutic agents. The presence of the iodo-substituent allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Role in Cross-Coupling Reactions

Benzyl 4-iodopiperidine-1-carboxylate is an ideal substrate for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents at the 4-position of the piperidine ring, which is a common strategy for modulating the pharmacological properties of a lead compound.

Exemplary Application Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benzyl 4-iodopiperidine-1-carboxylate, CasNo.885275-00-3 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of Benzyl 4-iodopiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393997#commercial-availability-and-suppliers-of-benzyl-4-iodopiperidine-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com